1-cyclopropyl-1H-1,2,3-triazole-5-carbaldehyde
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Overview
Description
1-Cyclopropyl-1H-1,2,3-triazole-5-carbaldehyde is a chemical compound with the molecular formula C6H7N3O and a molecular weight of 137.14 g/mol . It is a member of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science . The compound features a cyclopropyl group attached to a triazole ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of 1-cyclopropyl-1H-1,2,3-triazole-5-carbaldehyde typically involves the cycloaddition reaction of azides with alkynes, followed by subsequent functional group transformations . Industrial production methods may involve scalable synthesis techniques, such as continuous flow chemistry, to ensure high yield and purity .
Chemical Reactions Analysis
1-Cyclopropyl-1H-1,2,3-triazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Cycloaddition: The triazole ring can participate in cycloaddition reactions with various dienophiles to form complex cyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as copper sulfate, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted triazoles .
Scientific Research Applications
1-Cyclopropyl-1H-1,2,3-triazole-5-carbaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-cyclopropyl-1H-1,2,3-triazole-5-carbaldehyde involves its interaction with molecular targets and pathways within biological systems. The triazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, the compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects . Additionally, it may interfere with cellular signaling pathways, leading to anticancer activity .
Comparison with Similar Compounds
1-Cyclopropyl-1H-1,2,3-triazole-5-carbaldehyde can be compared with other triazole derivatives, such as:
1-Phenyl-1H-1,2,3-triazole-5-carbaldehyde: Similar structure but with a phenyl group instead of a cyclopropyl group.
1-Methyl-1H-1,2,3-triazole-5-carbaldehyde: Similar structure but with a methyl group instead of a cyclopropyl group.
1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde: Similar structure but with a benzyl group instead of a cyclopropyl group.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties, influencing its reactivity and biological activity .
Properties
IUPAC Name |
3-cyclopropyltriazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-4-6-3-7-8-9(6)5-1-2-5/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSKMEYYXQQTJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=CN=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1782544-86-8 |
Source
|
Record name | 1-cyclopropyl-1H-1,2,3-triazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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